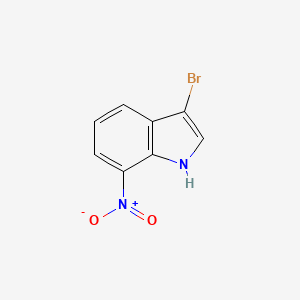

3-Bromo-7-nitro-1H-indole

Overview

Description

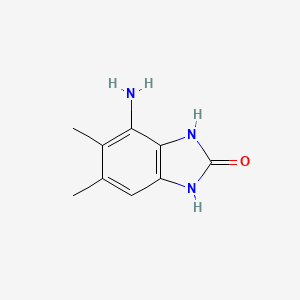

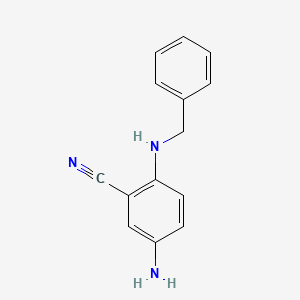

3-Bromo-7-nitro-1H-indole, also known as 3-BNI, is a heterocyclic compound composed of a six-membered benzene ring fused with a five-membered pyrrole ring, and is substituted with a bromine atom at the 3-position and a nitro group at the 7-position. It has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Structural Analysis

3-Bromo-7-nitro-1H-indole has been studied for its structural properties. In a study, the nitro groups in 3-substituted 5-nitroindoles, which are structurally related to this compound, were found to be rotated out of the plane of the indole backbone. This structural orientation influences the properties and reactivity of these compounds (Garcia et al., 1999).

Synthesis of Complex Molecules

This compound derivatives are used in the synthesis of complex molecules. For example, the bromo functionality in indoles has been utilized in Suzuki coupling reactions, leading to the creation of new classes of compounds such as 3,4-fused tetrahydro-β-carbolines (Malhotra et al., 2013).

Asymmetric Catalysis

The compound has applications in asymmetric catalysis. A study reported the efficient catalysis of Friedel–Crafts alkylation of indoles with (Z)-1-bromo-1-nitrostyrenes using bis-cyclometalated iridium complexes. This method provided chiral indole-containing products, demonstrating the versatility of bromo and nitro substituted indoles in asymmetric synthesis (Huang et al., 2016).

Fluorescent Organic Nanoparticles

This compound derivatives have been synthesized into fluorescent organic nanoparticles. These nanoparticles have shown changes in fluorescence spectra compared to their isolated molecular forms, indicating potential applications in fluorescent tagging and imaging (Singh & Ansari, 2017).

Progesterone Receptor Antagonism

Novel 3-aryl indoles, synthesized from 2-bromo-6-nitro indole, have shown efficacy as progesterone receptor antagonists, indicating potential therapeutic applications in the treatment of uterine fibroids (Richardson et al., 2011).

Photoreaction Studies

The photoreaction of this compound derivatives in solid state has been studied, revealing insights into the photochemical behavior of these compounds, which can be relevant for photochemical synthesis and material science applications (Da & Hui, 1996).

Safety and Hazards

3-Bromo-7-nitro-1H-indole is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes . It should be stored locked up .

Mechanism of Action

Target of Action

3-Bromo-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, causing various biological changes . These changes can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

3-Bromo-7-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activity . The interactions between this compound and these biomolecules are primarily driven by its aromatic structure and the presence of electron-withdrawing groups, which enhance its binding affinity and specificity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to alterations in gene expression and cellular responses . Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to this compound may lead to adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence its overall effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidative, reductive, and conjugative pathways, leading to the formation of different metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported across cell membranes by active or passive transport mechanisms, influencing its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses.

Properties

IUPAC Name |

3-bromo-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCDMQUXOJHHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590595 | |

| Record name | 3-Bromo-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397864-11-8 | |

| Record name | 3-Bromo-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)